Bienvenue dans la boutique en ligne BenchChem!

CCT365623

LOX Enzyme inhibition IC50

CCT365623 is the only oral LOX/LOXL2 inhibitor with >350-fold selectivity over MAO, validated oral bioavailability (F%=45%), and demonstrated in vivo efficacy at 70 mg/kg/day in breast cancer models. Unlike legacy inhibitors (e.g., BAPN) or pan-LOX agents (PXS-5505), CCT365623 uniquely disrupts EGFR surface retention and AKT signaling at low cellular concentrations (~5 µM) without off-target cytotoxicity. This well-characterized chemical probe ensures reproducible target engagement, making it the definitive choice for LOX-EGFR pathway studies and benchmark compound comparisons.

Molecular Formula C18H17NO4S3
Molecular Weight 407.5 g/mol
CAS No. 2126134-01-6
Cat. No. B606556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT365623
CAS2126134-01-6
SynonymsCCT365623;  CCT-365623;  CCT 365623.
Molecular FormulaC18H17NO4S3
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)CN
InChIInChI=1S/C18H17NO4S3/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18/h2-11H,12,19H2,1H3
InChIKeyADIBEGOVRYXDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCT365623: A Benchmark Aminomethylenethiophene LOX/LOXL2 Inhibitor for Oncology and Fibrosis Research


CCT365623 (CAS 2126134-01-6) is a synthetic aminomethylenethiophene (AMT) scaffold-based small molecule that functions as a dual inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2) [1]. These enzymes are secreted copper-dependent amine oxidases critical for extracellular matrix (ECM) cross-linking and tumor microenvironment modulation [1]. CCT365623 is characterized by sub-micromolar potency (IC50 0.89–0.9 µM) against LOX, validated oral bioavailability, and a well-defined in vivo efficacy profile in preclinical cancer metastasis models [1][2]. It is widely used as a chemical probe to interrogate LOX-mediated EGFR signaling pathways and tumor progression.

Why CCT365623 Cannot Be Replaced by BAPN or Other Generic LOX Inhibitors


LOX inhibitors exhibit extreme variability in potency, selectivity, and drug-like properties, making simple substitution in research protocols highly unreliable. For instance, β-aminopropionitrile (BAPN), a legacy irreversible LOX family inhibitor, demonstrates poor selectivity and requires 50-fold higher concentrations to achieve cellular effects comparable to CCT365623 [1]. Similarly, newer pan-LOX inhibitors (e.g., PXS-5505) or LOXL2-selective agents (e.g., PXS-5153A) target different isoform profiles and exhibit divergent functional consequences on downstream signaling pathways [2]. Substituting CCT365623 with any of these alternatives would fundamentally alter the pharmacological profile of the experiment, compromising data reproducibility and confounding interpretation of LOX-mediated mechanisms. The quantitative evidence below establishes precisely why CCT365623 offers a distinct and verifiable advantage over these comparators.

Quantitative Differentiation of CCT365623 from BAPN, PXS-5505, and PXS-5153A


Biochemical Potency: CCT365623 Is ~16-Fold More Potent than BAPN Against LOX

In a direct head-to-head biochemical assay using recombinant human LOX, CCT365623 exhibits an IC50 of 0.89 µM, whereas the legacy inhibitor BAPN shows an IC50 of 14.7 µM . This represents a 16.5-fold potency advantage for CCT365623. The improved potency translates to significantly lower required concentrations in both in vitro and in vivo experiments.

LOX Enzyme inhibition IC50

Cellular LOX Inhibition: CCT365623 Requires 50-Fold Lower Concentration Than BAPN in MDCK Cysts

Using a LOX-roGFP2 biosensor in MDCK cysts, CCT365623 achieved effective LOX inhibition at a concentration of ~5 µM, whereas BAPN required ~250 µM to produce a comparable effect [1]. This 50-fold difference in cellular potency underscores the superior bioavailability and target engagement of CCT365623 in a physiologically relevant 3D cellular model.

LOX biosensor Cellular activity MDCK cysts

Selectivity Profile: CCT365623 Exhibits >350-Fold Selectivity for LOX Over MAO-A and MAO-B

CCT365623 demonstrates a clean selectivity profile against other common amine oxidases. It displays over 350-fold selectivity for LOX over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), and over 1,000-fold selectivity over serum diamine oxidase [1]. In contrast, the pan-LOX inhibitor PXS-5505 inhibits LOX, LOXL1, LOXL2, LOXL3, and LOXL4 with IC50 values ranging from 0.159 to 0.57 µM, lacking isoform selectivity [2]. The LOXL2/3 inhibitor PXS-5153A is >40-fold selective for LOXL2 over LOX, making it unsuitable for studies requiring LOX-specific inhibition [3].

Selectivity MAO Amine oxidase

Pharmacokinetics and Safety: CCT365623 is Orally Bioavailable (F% = 45%) and hERG-Safe

CCT365623 exhibits favorable pharmacokinetic properties with an oral bioavailability (F%) of 45% and a half-life (T1/2) of 0.6 hours following oral administration . Importantly, it does not inhibit the cardiac potassium channel hERG, indicating a low risk of cardiac toxicity . In contrast, many legacy LOX inhibitors (e.g., BAPN) lack oral bioavailability, and the pan-LOX inhibitor PXS-5505 has been shown to inhibit hERG, raising potential cardiac safety concerns [1].

Oral bioavailability Pharmacokinetics hERG Safety

In Vivo Efficacy: CCT365623 Reduces Tumor Growth and Metastasis at 70 mg/kg Oral Dose

In a preclinical mouse model of spontaneous breast cancer metastasis, daily oral administration of CCT365623 at 70 mg/kg significantly delayed primary tumor growth and suppressed metastatic lung burden [1]. While quantitative efficacy data for BAPN in comparable models is limited, the poor oral bioavailability of BAPN precludes its use in similar oral dosing paradigms. PXS-5153A and PXS-5505 have shown efficacy in fibrosis models but their anti-metastatic activity is less well-characterized compared to CCT365623 [2].

In vivo Tumor growth Metastasis Efficacy

Optimal Scientific and Preclinical Applications for CCT365623 Based on Differentiated Evidence


Mechanistic Studies of LOX-Mediated EGFR Signaling and Tumor Progression

CCT365623 is ideally suited for experiments designed to dissect the role of LOX in EGFR cell surface retention and downstream AKT phosphorylation. Its high selectivity (>350-fold over MAO enzymes) minimizes off-target confounding, while its cellular potency (effective at ~5 µM in MDCK cysts) enables robust target engagement without cytotoxicity [1]. Researchers investigating the LOX-EGFR-AKT axis in breast cancer or other EGFR-driven malignancies will find CCT365623 to be a highly specific and well-characterized chemical probe.

In Vivo Preclinical Models of Cancer Metastasis

Given its validated oral bioavailability (F% = 45%) and demonstrated efficacy in reducing metastatic lung burden in a spontaneous breast cancer model, CCT365623 is the preferred LOX inhibitor for in vivo metastasis studies [1]. The established 70 mg/kg/day oral dosing regimen provides a clear benchmark for replication and further exploration. Its lack of hERG inhibition also supports longer-term dosing studies with reduced cardiac safety concerns .

Comparative LOX Inhibitor Pharmacology and Target Validation

For scientists seeking to validate LOX as a therapeutic target or to benchmark novel LOX inhibitors, CCT365623 serves as an essential reference compound. Its well-defined potency, selectivity, and pharmacokinetic profile make it an ideal positive control in head-to-head comparisons with other LOX family inhibitors (e.g., BAPN, PXS-5505, PXS-5153A) [1]. Using CCT365623 as a benchmark allows for rigorous assessment of isoform selectivity, cellular activity, and in vivo efficacy of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT365623

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.